

Indalpine assay sensitivity improvement

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Compound Focus: Indalpine

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Indatraline Technical Profile

The following table summarizes key experimental findings for the antidepressant indatraline, a non-selective monoamine transporter inhibitor [1].

Aspect	Experimental Findings & Quantitative Data
Primary Mechanism	Non-selective monoamine transporter inhibitor (blocks dopamine, norepinephrine, and serotonin reuptake) [1].
Identified Signaling Pathway	Induces autophagy via suppression of the mTOR/S6 kinase signaling pathway, independently of PI3K/AKT/ERK signaling [1].

| **Key Experimental Concentrations** | • **1 μ M**: Initial detection of autophagy via MDC staining. • **5 μ M & 10 μ M**: Strong LC3 conversion observed; used in flux assays [1]. | | **Validation Methods for Autophagy** | LysoTracker/MDC staining, EGFP-LC3 puncta formation assay, LC3-I/II immunoblotting, transmission electron microscopy (TEM), LC3 turnover assay with lysosomal inhibitor E64D [1]. |

Experimental Protocols for Autophagy Induction

Here are detailed methodologies for key experiments based on the research into indatraline-induced autophagy [1].

Cell-Based High-Content Screening for Autophagy

- **Principle:** Use LysoTracker Red to stain acidic vacuoles (like autolysosomes) that increase during autophagy.
- **Procedure:**
 - **Cell Culture:** Plate cells (e.g., COS-7, HeLa) in 96-well plates.
 - **Treatment:** Expose cells to indatraline (e.g., 10 μ M) and controls (DMSO, rapamycin) for 24 hours.
 - **Staining:** Incubate with LysoTracker Red dye.
 - **Analysis:** Use a high-content imaging system to quantify fluorescence. A fold-increase of 2.87 over control was reported for 10 μ M indatraline [1].

LC3 Conversion Assay via Immunoblotting

- **Principle:** Monitor the conversion of cytosolic LC3-I to lipidated, autophagosome-bound LC3-II.
- **Procedure:**
 - **Treatment:** Treat cells with a concentration range of indatraline (1-10 μ M) for 3-24 hours.
 - **Cell Lysis:** Lyse cells and extract proteins.
 - **Gel Electrophoresis & Transfer:** Separate proteins via SDS-PAGE and transfer to a membrane.
 - **Immunoblotting:** Probe the membrane with anti-LC3 antibody.
 - **Expected Result:** A dose- and time-dependent increase in the LC3-II band intensity, indicating autophagy induction [1].

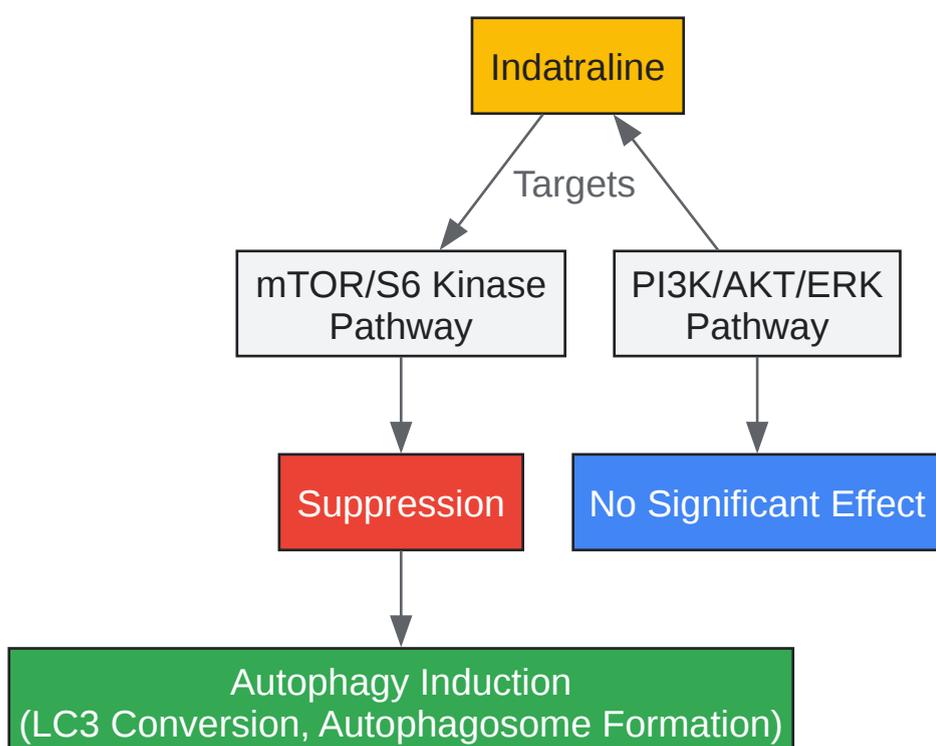
Autophagic Flux Assay

- **Principle:** Determine if the increase in autophagosomes is due to enhanced formation or blocked degradation.
- **Procedure:**
 - **Treatment Setup:**
 - Group A: DMSO vehicle control.
 - Group B: Indatraline alone (e.g., 5 μ M).

- Group C: Co-treatment with indatraline (5 μ M) and a lysosomal inhibitor like E64d (e.g., 10 μ g/mL).
- **Immunoblotting:** Perform LC3 immunoblotting as described above.
- **Interpretation:** A significant increase in LC3-II levels in Group C compared to Group B confirms that indatraline increases autophagic flux [1].

Adversity and Mechanism Visualization

The diagram below illustrates the signaling pathway through which indatraline induces autophagy, which is crucial for understanding its cellular effects.



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FAQs & Troubleshooting Guidance

Since direct data on "**indalpine**" is limited, these FAQs use information from the closely related compound **indatraline** and general antidepressant research to provide troubleshooting direction.

- **Q1: What could cause low or inconsistent autophagy readouts in my indatraline assays?**

- **A:** Verify critical parameters: **Cell confluency** should be consistent and optimal (often 60-80%). **Treatment duration** is crucial; LC3 conversion was observed starting at 3 hours, with clearer effects at 24 hours [1]. Always include a positive control like **rapamycin** to confirm your assay is functioning. Check **compound solubility** in your vehicle (e.g., DMSO).
- **Q2: How can I confirm that observed cellular death is linked to autophagy and not another pathway?**
 - **A:** Conduct genetic validation. **Knockdown of essential autophagy genes (ATG5, ATG7)** should abrogate the observed effects. Furthermore, indatraline-induced cell death was shown to be **resistant to the pan-caspase inhibitor z-VAD-fmk**, distinguishing it from classic apoptosis [1].
- **Q3: My research involves cardiotoxicity. Are there relevant in vitro models for testing antidepressants?**
 - **A:** Yes. **3D Engineered Cardiac Tissues (ECTs)** have demonstrated superior performance over traditional 2D cultures. They more accurately detect drug-induced inotropic changes (changes in contractile force) and exhibit a more mature genetic phenotype, leading to more translatable results for cardiovascular safety screening [2].
- **Q4: Are there computational approaches to predict adverse drug reactions (ADRs) early in development?**
 - **A:** Absolutely. **In silico models** using machine learning are increasingly used. Studies show that combining a drug's **chemical and biological properties** (e.g., protein targets) in models like **Multilayer Perceptron (MLP)** algorithms provides higher predictive accuracy for ADRs than using either attribute set alone [3].

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